

# Application Notes and Protocols for INCB086550 in Cell Culture Assays

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## Compound of Interest

Compound Name: INCB086550

Cat. No.: B8179962

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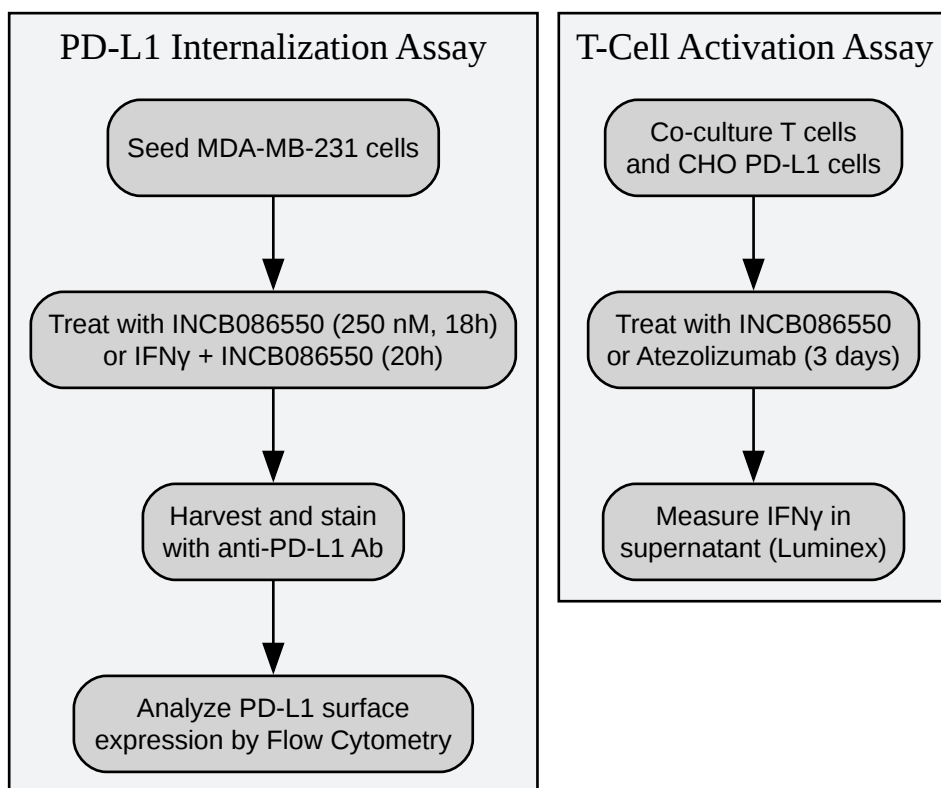
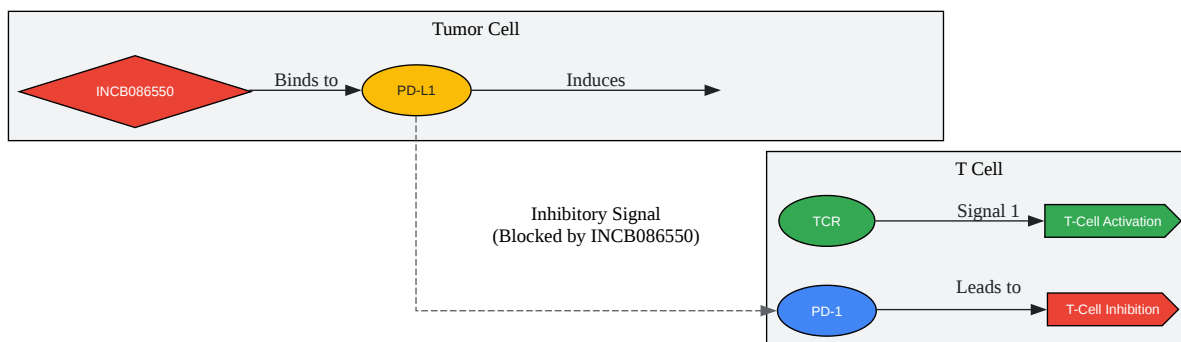
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**INCB086550** is an orally available, small-molecule inhibitor of programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1] By binding to PD-L1, **INCB086550** effectively blocks its interaction with the programmed death-1 (PD-1) receptor on T cells.[2][3] This action reverses the inactivation of T cells, thereby enhancing the cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response. Mechanistically, **INCB086550** induces the dimerization and subsequent internalization of PD-L1 on tumor cells, preventing the suppression of the immune system. These characteristics make **INCB086550** a promising candidate for cancer immunotherapy, offering an alternative to antibody-based therapies.

## Mechanism of Action

**INCB086550** functions by disrupting the PD-1/PD-L1 signaling pathway, which is a key mechanism of immune evasion utilized by cancer cells. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells leads to the inhibition of T-cell activity. **INCB086550** binds directly to PD-L1, inducing its dimerization and internalization, which ultimately blocks the PD-1/PD-L1 interaction and restores T-cell function.



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## References

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